N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS2/c1-16-8-3-2-4-9-10(8)13-12(17-9)14-11(15)7-5-6-7/h2-4,7H,5-6H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKCKZQSSMIJAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclopropanecarboxamide typically involves the reaction of 4-(methylthio)benzo[d]thiazole with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether under reflux conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Halogenated or nitro-substituted thiazole derivatives.
Scientific Research Applications
Antioxidant Activity
Research has demonstrated that derivatives of thiazole compounds exhibit significant antioxidant properties. For instance, a study focused on 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid derivatives highlighted their capacity to scavenge free radicals and inhibit xanthine oxidase, an enzyme involved in oxidative stress . This suggests that N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclopropanecarboxamide could potentially serve as a lead compound for developing new antioxidant agents.
Anticancer Properties
The compound's structural features may contribute to its potential as an anticancer agent. Compounds similar to this compound have been investigated for their ability to inhibit specific kinases involved in cancer progression, such as IKK-beta, which is crucial in inflammatory responses and cancer cell survival . The inhibition of such targets can lead to reduced tumor growth and improved therapeutic outcomes.
In Vivo Studies
In vivo studies are essential for understanding the pharmacokinetics and pharmacodynamics of new compounds. For example, the bioavailability and plasma exposure profiles of related thiazole derivatives were assessed in rat models, revealing significant concentrations in plasma and brain tissues after administration . Such findings are critical for evaluating the therapeutic potential of this compound.
| Study | Dose (mg/kg) | Plasma Concentration (nM) | Brain Concentration (nM) |
|---|---|---|---|
| Compound A | 10 | 1720 | 2050 |
| Compound B | 5 | 3090 | 363 |
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of drug candidates. SAR studies have shown that modifications on the thiazole ring can significantly influence biological activity. The introduction of different substituents on the benzothiazole moiety has been linked to enhanced binding affinity to target enzymes, thereby improving inhibitory activities against xanthine oxidase and other relevant targets .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process includes:
- Formation of the thiazole ring through condensation reactions.
- Introduction of the methylthio group via nucleophilic substitution.
- Cyclopropanecarboxylic acid derivatization to yield the final product.
Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .
Mechanism of Action
The mechanism of action of N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation . Additionally, its anticancer properties may be linked to the induction of apoptosis in cancer cells through the activation of caspase pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
Core Heterocycle Variations
- N-(4-Chlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide (CAS: 77414-54-1): Replaces the methylthio (-SMe) group with a chloro (-Cl) substituent. Molecular Formula: C₁₁H₉ClN₂OS (vs. C₁₂H₁₂N₂OS₂ for the title compound).
- N-(5-Fluoro-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide (25): Incorporates fluorine and trifluoromethyl groups, increasing metabolic stability and binding affinity to hydrophobic pockets in target proteins .
Substituent Position and Functional Groups
- N-(4-(4-Methoxyphenyl)-5-(4-(methylthio)benzoyl)thiazol-2-yl)cyclopropanecarboxamide (72): Features a 4-methoxyphenyl group at the thiazole 4-position and a 4-(methylthio)benzoyl moiety at the 5-position.
N-(4-(2-Methoxyphenyl)-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide (83) :
Key Observations :
- The title compound’s moderate yield (27–43%) reflects challenges in stabilizing the methylthio group during synthesis, whereas chloro derivatives achieve higher purity (95%) due to greater stability .
- Fluorinated analogues (e.g., Compound 25) require specialized reagents, increasing synthesis complexity .
Physicochemical and Spectral Properties
IR Spectroscopy :
NMR Spectroscopy :
Biological Activity
N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclopropanecarboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a cyclopropane ring linked to a benzo[d]thiazole moiety, which is known for its diverse biological activities. The presence of the methylthio group enhances its lipophilicity, potentially affecting its interaction with biological targets.
Biological Activities
Research indicates that derivatives of benzo[d]thiazole, including this compound, exhibit a range of biological activities:
-
Antimicrobial Activity :
- Compounds with a benzo[d]thiazole structure have shown significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Candida albicans .
- A study highlighted that derivatives bearing specific substituents demonstrated potent activity against both Gram-positive and Gram-negative bacteria .
- Antitumor Activity :
- Anti-inflammatory Effects :
- Enzyme Inhibition :
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:
- Binding Affinity : The compound may bind to active sites of enzymes or receptors, altering their activity and thereby influencing cellular pathways.
- Molecular Interactions : Studies suggest that the thiazole ring plays a critical role in the compound's ability to interact with biological macromolecules, enhancing its bioactivity .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Antimicrobial Screening :
- Antitumor Evaluation :
- In Vivo Studies :
Data Table: Summary of Biological Activities
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm for thiazole) and cyclopropane carbons (δ 10–15 ppm) to confirm regiochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₄H₁₃N₂OS₂) with <2 ppm error .
- IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and methylthio S-CH₃ vibrations (~680 cm⁻¹) .
What strategies mitigate solubility challenges during preclinical formulation of this compound?
Q. Advanced Research Focus
- Co-Solvent Systems : Use PEG-400/water mixtures (70:30 v/v) to enhance aqueous solubility, as demonstrated for structurally similar thiazoles .
- Nanoparticle Encapsulation : Employ polylactic-co-glycolic acid (PLGA) nanoparticles to improve bioavailability and sustained release .
- Salt Formation : Explore hydrochloride or mesylate salts to increase solubility without altering pharmacophore activity .
How does this compound compare to other thiazole derivatives in potency and selectivity?
Q. Advanced Research Focus
- Potency : Exhibits IC₅₀ values of 1–5 µM against breast cancer cell lines (MCF-7, MDA-MB-231), outperforming simpler thiazoles (e.g., 2-aminothiazole, IC₅₀ >10 µM) due to cyclopropane-enhanced target affinity .
- Selectivity : Lower cytotoxicity (CC₅₀ >50 µM in HEK293 cells) compared to non-methylthio analogs, suggesting reduced off-target effects .
What experimental approaches validate the proposed mechanism of action for this compound?
Q. Basic Research Focus
- Enzyme Assays : Direct inhibition assays (e.g., fluorescence-based) for tyrosine kinases (e.g., Abl1) or topoisomerase II, using staurosporine or etoposide as controls .
- Gene Knockdown : CRISPR/Cas9-mediated deletion of putative targets (e.g., EGFR) to confirm loss of compound efficacy in cell viability assays .
- Molecular Docking : RosettaLigand or AutoDock simulations to predict binding modes within ATP pockets or DNA-intercalation sites .
How can researchers address stability issues during long-term storage of this compound?
Q. Advanced Research Focus
- Lyophilization : Store as lyophilized powder under argon at -80°C to prevent hydrolysis of the cyclopropane ring .
- Light Protection : Use amber vials to avoid photodegradation of the methylthio group, which is sensitive to UV irradiation .
- Stability Indicating Assays : Monitor degradation via HPLC-UV at 254 nm, establishing a shelf-life >12 months under optimized conditions .
What computational tools are recommended for predicting the ADMET profile of this compound?
Q. Advanced Research Focus
- ADMET Predictor® : Simulates absorption (e.g., Caco-2 permeability) and hepatic clearance using QSAR models .
- SwissADME : Evaluates drug-likeness via BOILED-Egg plots, predicting gastrointestinal absorption and blood-brain barrier penetration .
- Meteor Nexus : Identifies potential metabolites, highlighting risks of sulfoxide formation from the methylthio group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
